molecular formula C19H26N4O3 B10874610 (4Z)-2-(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10874610
M. Wt: 358.4 g/mol
InChI Key: STWSDFJKAHPAHQ-XSFVSMFZSA-N
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Description

1-(4-METHOXYPHENYL)-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-3-PROPYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by the presence of a methoxyphenyl group, a morpholinoamino group, and a propyl group attached to a pyrazolone core. Pyrazolone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-3-PROPYL-1H-PYRAZOL-5-ONE typically involves the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Attachment of the Morpholinoamino Group: The morpholinoamino group can be attached through nucleophilic substitution reactions involving morpholine and an appropriate leaving group.

    Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides and suitable bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-3-PROPYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-METHOXYPHENYL)-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-3-PROPYL-1H-PYRAZOL-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-3-PROPYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory and pain pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

1-(4-METHOXYPHENYL)-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-3-PROPYL-1H-PYRAZOL-5-ONE can be compared with other similar compounds, such as:

    1-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE: Lacks the morpholinoamino group, which may result in different biological activities.

    1-(4-METHOXYPHENYL)-4-[(Z)-1-(AMINO)ETHYLIDENE]-3-PROPYL-1H-PYRAZOL-5-ONE: Lacks the morpholine ring, which may affect its pharmacokinetic properties.

    1-(4-METHOXYPHENYL)-4-[(Z)-1-(DIMETHYLAMINO)ETHYLIDENE]-3-PROPYL-1H-PYRAZOL-5-ONE: Contains a dimethylamino group instead of a morpholinoamino group, which may influence its chemical reactivity and biological effects.

The uniqueness of 1-(4-METHOXYPHENYL)-4-[(Z)-1-(MORPHOLINOAMINO)ETHYLIDENE]-3-PROPYL-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-[(E)-C-methyl-N-morpholin-4-ylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H26N4O3/c1-4-5-17-18(14(2)20-22-10-12-26-13-11-22)19(24)23(21-17)15-6-8-16(25-3)9-7-15/h6-9,21H,4-5,10-13H2,1-3H3/b20-14+

InChI Key

STWSDFJKAHPAHQ-XSFVSMFZSA-N

Isomeric SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)/C(=N/N3CCOCC3)/C

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NN3CCOCC3)C

Origin of Product

United States

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